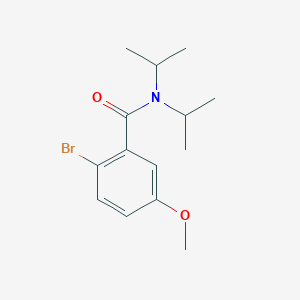

2-Bromo-N,N-diisopropyl-5-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20BrNO2 |

|---|---|

Molecular Weight |

314.22 g/mol |

IUPAC Name |

2-bromo-5-methoxy-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C14H20BrNO2/c1-9(2)16(10(3)4)14(17)12-8-11(18-5)6-7-13(12)15/h6-10H,1-5H3 |

InChI Key |

APKGXNJDGJUQMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N,n Diisopropyl 5 Methoxybenzamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 2-Bromo-N,N-diisopropyl-5-methoxybenzamide, logically points to the disconnection of the amide C-N bond. This is the most common and effective strategy for synthesizing amides, as it breaks the molecule down into two readily available or easily synthesizable fragments: an acyl donor and an amine.

This disconnection reveals that the target molecule can be constructed from an activated form of 2-bromo-5-methoxybenzoic acid and diisopropylamine (B44863). This approach is synthetically advantageous due to the straightforward nature of amide bond formation from these precursors.

The primary precursors identified through retrosynthetic analysis are:

2-Bromo-5-methoxybenzoic acid: This substituted benzoic acid serves as the acyl donor. It is typically synthesized by the bromination of 3-methoxybenzoic acid. google.comgoogle.com Various brominating agents can be employed for this electrophilic aromatic substitution, including liquid bromine in the presence of a base or N-bromosuccinimide (NBS). google.com The directing effects of the methoxy (B1213986) and carboxylic acid groups guide the bromine atom to the desired position on the aromatic ring.

Diisopropylamine: This commercially available secondary amine acts as the nucleophile in the amide bond formation reaction.

Direct Synthesis Approaches via Amide Bond Formation

The direct formation of the amide bond between the carboxylic acid moiety and the amine is the cornerstone of the synthesis. This transformation requires the activation of the carboxylic acid to overcome the low reactivity of the carboxyl group with the amine.

To facilitate the reaction with diisopropylamine, 2-bromo-5-methoxybenzoic acid is converted into a more reactive derivative. This is a crucial step to ensure a high yield and purity of the final product.

A highly effective and widely used method for activating a carboxylic acid is its conversion to an acyl halide, most commonly an acyl chloride. sci-hub.se This is achieved by treating 2-bromo-5-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-5-methoxybenzoyl chloride is a highly reactive electrophile. nih.gov

The acyl chloride readily reacts with diisopropylamine in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product and preventing the protonation of the diisopropylamine reactant.

An alternative to the acyl chloride method involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used in conjunction with a base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dimethylformamide (DMF), can efficiently promote the formation of the amide bond. This method avoids the need to isolate the often moisture-sensitive acyl chloride.

The reaction between 2-bromo-5-methoxybenzoyl chloride and diisopropylamine is a classic example of nucleophilic acyl substitution. nih.gov The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen atom of diisopropylamine. This is followed by the elimination of the chloride leaving group to form the stable amide product.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature or with gentle cooling to control the exothermic nature of the reaction. The use of a stoichiometric amount of a tertiary amine base is standard practice to scavenge the HCl byproduct.

Table 1: Summary of the Synthesis of this compound via the Acyl Chloride Route

| Step | Reactants | Reagents | Solvent | Key Transformation |

| 1. Acyl Chloride Formation | 2-Bromo-5-methoxybenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Toluene or Dichloromethane (often with a catalytic amount of DMF) | Conversion of the carboxylic acid to the more reactive acyl chloride. |

| 2. Amide Bond Formation | 2-Bromo-5-methoxybenzoyl chloride, Diisopropylamine | Triethylamine or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Nucleophilic acyl substitution to form the final amide product. |

Coupling of 2-Bromo-5-methoxybenzoic Acid Derivatives with Diisopropylamine

Regioselective Bromination Strategies for Benzamides

Achieving regioselectivity in the bromination of benzamides, particularly directing the bromine atom to a specific ortho position, is a significant synthetic challenge. Traditional electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring like N,N-diisopropyl-5-methoxybenzamide would typically yield a mixture of products, as the methoxy and amide groups direct to different positions. To overcome this, specialized strategies have been developed that offer high levels of regiocontrol. These methodologies primarily include Directed Ortho-Metalation (DoM) and transition metal-catalyzed C–H activation, which leverage the directing capacity of the amide functional group to achieve site-selective functionalization.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. unblog.fr The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an electrophile, such as a brominating agent, to introduce a substituent exclusively at the ortho position. wikipedia.orgorganic-chemistry.org

The N,N-diisopropylamide group is a highly effective directing metalation group (DMG) in the DoM strategy. wikipedia.orgorganic-chemistry.org Its efficacy stems from the Lewis basic heteroatom (oxygen of the carbonyl) which can coordinate to the Lewis acidic organolithium reagent (e.g., n-butyllithium or s-butyllithium). wikipedia.orgbaranlab.org This coordination brings the base into close proximity to the C-H bond at the ortho position, facilitating its deprotonation. baranlab.org This mechanism, often referred to as a complex-induced proximity effect (CIPE), significantly increases the kinetic acidity of the ortho protons, allowing for selective metalation even in the presence of other, seemingly more acidic, protons. baranlab.org

The general principle involves the interaction of the aromatic compound bearing the DMG with an alkyllithium reagent. wikipedia.org The heteroatom on the DMG acts as a Lewis base, coordinating with the lithium, which is a Lewis acid. wikipedia.org The highly basic alkyllithium then deprotonates the nearest ortho-position, forming a stable aryllithium intermediate while maintaining the coordination. wikipedia.org The bulky diisopropyl groups on the nitrogen atom also play a role by providing steric hindrance that can prevent undesired side reactions at the amide carbonyl group. The stability of tertiary amides like the N,N-diisopropylamide makes them excellent choices for DoM, as they are less prone to nucleophilic attack by the organolithium base compared to other carbonyl compounds. uwindsor.ca

Once the ortho-lithiated species is formed, it can react with a variety of electrophiles to introduce a functional group at the targeted position. For the synthesis of this compound, an electrophilic bromine source is required. A common and effective brominating agent for quenching such aryllithium intermediates is N-bromosuccinimide (NBS). researchgate.netmpg.de NBS is a convenient and solid source of electrophilic bromine that reacts cleanly with the nucleophilic aryllithium intermediate to form the desired aryl bromide. Other bromine sources like molecular bromine (Br₂) can also be used, but NBS is often preferred due to its ease of handling and milder reaction conditions. The reaction is typically rapid, even at low temperatures, minimizing potential side reactions.

The mechanism of regioselective bromination via DoM proceeds in two key stages. The first is the regioselective deprotonation of the aromatic ring, and the second is the electrophilic quench.

Ortho-Lithiation : The process begins with the coordination of the organolithium reagent (e.g., n-BuLi) to the carbonyl oxygen of the N,N-diisopropylamide group. This forms a complex that positions the alkyl base close to the C-H bond at the C2 position. Deprotonation occurs, leading to the formation of a stable ortho-lithiated intermediate. The regioselectivity is ensured because the deprotonation is an intramolecularly-assisted process, guided by the DMG. wikipedia.orgacs.org Two primary mechanistic viewpoints have been proposed to explain this phenomenon: the complex-induced proximity effect (CIPE) and kinetically enhanced metalation (KEM). nih.gov

Electrophilic Quench : The resulting aryllithium species is a potent nucleophile. In the second stage, an electrophilic brominating agent, such as N-bromosuccinimide (NBS), is introduced. The aryllithium attacks the electrophilic bromine atom of NBS in a standard electrophilic substitution reaction, displacing the succinimide (B58015) anion. wikipedia.org This step forms the C-Br bond at the ortho position, yielding the final product, this compound, with high regioselectivity.

An alternative and increasingly important strategy for regioselective C–H functionalization is the use of transition metal catalysts. These methods can offer milder reaction conditions and broader functional group tolerance compared to DoM. For the ortho-bromination of benzamides, iridium and rhodium-based catalysts have proven particularly effective. rsc.orgrsc.orgresearchgate.net

Cp*Ir(III) complexes have been demonstrated to be effective catalysts for the ortho-halogenation of N,N-diisopropylbenzamides using N-halosuccinimides as the halogen source. rsc.orgrsc.org This approach utilizes the amide group as a directing group to guide the catalyst to a specific C–H bond, leading to highly regioselective bromination.

The success of transition metal-catalyzed C–H bromination hinges on the specific catalyst system employed, including the metal center, ligands, and additives.

For the Cp*Ir(III)-catalyzed ortho-bromination of benzamides, a typical catalyst system involves a combination of a catalyst precursor, a silver salt, and an acid additive. rsc.org The reaction mechanism is believed to proceed through a cyclometalated intermediate formed by C-H activation of the substrate. rsc.org

A study on the Cp*Ir(III)-catalyzed halogenation of N,N-diisopropylbenzamides identified an effective system for bromination. rsc.orgrsc.org The optimized conditions required higher catalyst loadings and longer reaction times compared to the analogous iodination reaction. rsc.orgrsc.org

| Component | Role | Example Condition |

| Catalyst Precursor | Source of active Iridium catalyst | [Cp*IrCl₂]₂ (6 mol%) |

| Halogen Source | Provides electrophilic bromine | N-bromosuccinimide (NBS) (1.5 equiv) |

| Silver Salt | Halide scavenger, generates cationic catalyst | Silver triflate (AgOTf) (24 mol%) |

| Acid Additive | Facilitates C-H activation | Acetic acid (2 equiv) |

| Solvent | Reaction medium | 1,2-dichloroethane (DCE) |

| Temperature | Reaction energy | 60 °C |

| Time | Reaction duration | 4 hours |

The pentamethylcyclopentadienyl (Cp) ligand is crucial for the catalyst's stability and reactivity. Its bulky nature and electron-donating properties stabilize the high-valent metal intermediates involved in the catalytic cycle. Kinetic studies suggest that the C-H bond activation step is likely part of the rate-determining step of the reaction. rsc.org The proposed mechanism often involves a concerted metalation-deprotonation (CMD) pathway for the C-H activation step. ibs.re.kr While CpIr(III) systems are effective, related complexes like [Cp*Rh(III)] have also been established as suitable catalysts for the ortho-halogenation of various benzene derivatives. rsc.org

Transition Metal-Catalyzed C–H Bromination (e.g., Cp*Ir(III)-catalyzed methods)

Scope and Limitations for Benzamide (B126) Substrates

The synthesis of this compound is highly dependent on the nature of the benzamide substrate, particularly concerning the electronic properties of substituents on the aromatic ring. The presence and position of electron-donating or electron-withdrawing groups can significantly influence the reactivity of the substrate and the feasibility of key transformations, such as electrophilic aromatic substitution (e.g., bromination) or the initial amidation reaction.

Generally, electron-donating groups, like the methoxy group already present in the target compound's precursor, activate the aromatic ring towards electrophilic substitution. However, they also direct incoming electrophiles to specific positions (ortho and para). The interplay between multiple substituents can therefore create challenges in achieving the desired regioselectivity. For instance, starting with a pre-functionalized benzamide, the directing effects of both the amide and the methoxy group must be considered to successfully install the bromine atom at the C-2 position.

The scope of suitable benzamide substrates is often limited by steric hindrance. The N,N-diisopropylamide group is sterically bulky, which can impede reactions at the ortho position (C-2). Therefore, reaction conditions must be carefully selected to overcome this steric barrier.

Conversely, the presence of strong electron-withdrawing groups on the benzamide ring can deactivate it, making subsequent electrophilic additions more difficult and requiring harsher reaction conditions. This can limit the practicality of certain synthetic routes if such groups are present on the starting substrate. Research on related benzoylthioureas shows that electron-donating groups like a methoxy group at the para-position favor the formation of benzamide products. researchgate.net

Introduction of the Methoxy Group onto the Benzamide Core

The introduction of the C-5 methoxy group can be approached through two primary strategies: incorporating it into the initial framework before key reactions or adding it to a pre-formed benzamide structure.

Pre-functionalization of the Aromatic Ring System

A common and effective strategy involves starting with an aromatic ring that already contains the required methoxy group. This "pre-functionalization" approach simplifies the later stages of the synthesis by avoiding potentially harsh methoxylation conditions on a more complex molecule.

A plausible synthetic pathway begins with a commercially available or readily synthesized 5-methoxy-substituted benzoic acid derivative, such as 2-bromo-5-methoxybenzoic acid. This intermediate can be synthesized from precursors like veratraldehyde through bromination. researchgate.net This acid is then converted into a more reactive species, typically an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. sci-hub.se The resulting 2-bromo-5-methoxybenzoyl chloride can then be reacted with diisopropylamine in the presence of a base to form the final N,N-diisopropylamide moiety. This amidation step yields the target compound, this compound. This method ensures the methoxy group is correctly positioned from the outset.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for the key amidation step. Key parameters that are typically varied include the choice of solvent, base, temperature, and reaction time. plos.org

The amidation of 2-bromo-5-methoxybenzoyl chloride with diisopropylamine is influenced by these factors. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly employed. The choice of base is also critical for neutralizing the HCl generated during the reaction; tertiary amines like triethylamine or diisopropylethylamine are often used.

A systematic optimization study might explore the following variables, with results presented in a format similar to the table below.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | Triethylamine | 0 to 25 | 4 | 75 |

| 2 | THF | Triethylamine | 0 to 25 | 4 | 82 |

| 3 | DCM | Pyridine | 0 to 25 | 6 | 68 |

| 4 | THF | Diisopropylethylamine | 25 | 3 | 88 |

| 5 | Toluene | Triethylamine | 50 | 2 | 79 |

This table is representative of a typical optimization process for amidation reactions and does not represent experimentally verified data for this specific compound.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Following the synthesis, the crude product mixture invariably contains unreacted starting materials, reagents, and byproducts. Therefore, a robust purification strategy is essential to isolate this compound in high purity.

Chromatographic Separations (e.g., Flash Column Chromatography)

Flash column chromatography is the most common and effective technique for the purification of moderately polar organic compounds like substituted benzamides. rsc.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) of a specific polarity to separate the components of the crude mixture.

For the purification of this compound, a typical procedure would involve:

Stationary Phase: Silica gel (200-300 mesh). rsc.org

Mobile Phase: A mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate). The ratio of the solvents is carefully chosen to achieve optimal separation. A gradient elution, where the polarity of the mobile phase is gradually increased, may be employed to effectively separate the target compound from impurities. For instance, purification of similar bromo-substituted compounds has been achieved using mixtures of ethyl acetate (B1210297) and petroleum ether. mdpi.com

Monitoring: The separation process is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

The collected fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization Processes for this compound

Recrystallization is a pivotal technique in the purification of solid organic compounds. The process relies on the differential solubility of a compound in a hot versus a cold solvent. For this compound, an effective recrystallization process is essential to achieve the high purity required for its intended applications. This involves the careful selection of a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Detailed research into the recrystallization of this compound has identified specific solvents and conditions that yield high-purity crystals. The choice of solvent is critical and is often determined empirically. Key parameters that are optimized include the solvent's boiling point, its ability to dissolve impurities at room temperature or not at all, and its non-reactivity with the compound of interest.

While specific, detailed public research on the recrystallization of this compound is limited, general principles for the purification of substituted benzamides can be applied. Solvents such as ethanol, methanol, isopropanol, and ethyl acetate, or mixtures thereof, are commonly employed for this class of compounds. The ideal solvent would dissolve the crude this compound when heated to its boiling point, and upon cooling, would allow for the formation of well-defined crystals of high purity, leaving impurities dissolved in the mother liquor.

The process typically involves dissolving the crude solid in a minimum amount of a suitable hot solvent to form a saturated solution. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly and undisturbed, promoting the growth of large, pure crystals. Once crystallization is complete, the crystals are isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

The effectiveness of the recrystallization is assessed by the yield and purity of the final product. Purity is often determined by techniques such as melting point analysis, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Below are hypothetical data tables illustrating the types of results that would be sought in optimizing the recrystallization of this compound.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |

| Ethanol | Low | High |

| Methanol | Low | High |

| Isopropanol | Very Low | Moderate |

| Ethyl Acetate | Moderate | Very High |

| Hexane | Insoluble | Low |

| Water | Insoluble | Insoluble |

Table 2: Effect of Solvent on Recrystallization Yield and Purity of this compound

| Solvent System | Yield (%) | Purity (%) | Crystal Morphology |

| Ethanol | 85 | 99.5 | Needles |

| Methanol | 82 | 99.3 | Plates |

| Isopropanol | 75 | 99.7 | Prisms |

| Ethyl Acetate/Hexane (1:3) | 90 | 99.8 | Rods |

Reactivity and Mechanistic Investigations of 2 Bromo N,n Diisopropyl 5 Methoxybenzamide

Reactivity at the Aryl Halide (Bromine) Position

The bromine atom attached to the benzene (B151609) ring serves as a crucial handle for numerous transition metal-catalyzed cross-coupling reactions. This position is readily activated by palladium catalysts, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal and materials chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides a powerful toolkit for functionalizing the aryl bromide position of 2-Bromo-N,N-diisopropyl-5-methoxybenzamide. These reactions are characterized by their high efficiency, functional group tolerance, and the ability to form bonds that are otherwise difficult to construct.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon single bonds. chemrxiv.org It involves the reaction of an organoboron compound, typically a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position. The reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. strath.ac.uk

The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for achieving high yields.

Representative Suzuki-Miyaura Coupling Conditions:

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene, or DMF |

| Temperature | 80-110 °C |

To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. organic-chemistry.org This powerful transformation couples a terminal alkyne with an aryl halide, catalyzed by a combination of palladium and a copper(I) salt. researchgate.net This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials where a rigid triple bond linker is desired. nih.govnih.gov

The catalytic cycle is believed to involve a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. nih.gov

Representative Sonogashira Coupling Conditions:

| Parameter | Condition |

| Aryl Halide | This compound |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene) |

| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |

| Base | Triethylamine (B128534) (Et₃N) or Diisopropylamine (B44863) (DIPA) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org This reaction has broad applications in drug discovery due to the prevalence of arylamine structures in pharmaceuticals. wikipedia.org Using this compound as a substrate, various primary or secondary amines can be introduced. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. organic-chemistry.org

The choice of ligand is crucial and has evolved over time, with bulky, electron-rich phosphine ligands often providing the best results by facilitating the key reductive elimination step. mit.edu

Representative Buchwald-Hartwig Amination Conditions:

| Parameter | Condition |

| Aryl Halide | This compound |

| Amine | Primary or secondary amine (e.g., Morpholine) |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | BINAP, XPhos, or RuPhos |

| Base | NaOt-Bu or K₃PO₄ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

While less commonly cited for this specific substrate, the Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings are also powerful methods for C-C bond formation. The Negishi coupling is known for its high reactivity and functional group tolerance. The Stille coupling, while raising toxicity concerns due to tin reagents, is advantageous for its mild and neutral reaction conditions. Both reactions would be expected to proceed efficiently at the bromine position of this compound under appropriate catalytic conditions.

Directed Ortho-Metalation (DoM) and Lithiation Chemistry

Beyond the reactivity at the bromine position, the N,N-diisopropylbenzamide group is a powerful directed metalation group (DMG). wikipedia.org DMGs are functional groups that can coordinate to an organolithium reagent (like n-butyllithium or sec-butyllithium), directing the deprotonation of a nearby ortho proton. organic-chemistry.org This process, known as Directed ortho-Metalation (DoM), creates a highly reactive aryllithium intermediate. wikipedia.org

In the case of this compound, the amide group directs lithiation to the C6 position, which is ortho to the amide and meta to the bromine. This regioselective metalation allows for the introduction of a wide variety of electrophiles at a position that is not accessible through classical electrophilic aromatic substitution.

The process involves treating the substrate with a strong lithium base at low temperatures (typically -78 °C) in an ethereal solvent like THF. The resulting aryllithium species can then be quenched with an electrophile (E+), leading to the formation of a new bond. nih.gov

Representative Directed ortho-Metalation (DoM) Sequence:

| Step | Reagents and Conditions | Outcome |

| 1. Lithiation | sec-BuLi, TMEDA, THF, -78 °C | Formation of 6-lithio-2-bromo-N,N-diisopropyl-5-methoxybenzamide |

| 2. Quench | Electrophile (e.g., I₂, DMF, Me₃SiCl) | Introduction of an electrophile at the C6 position |

This DoM strategy provides a complementary method of functionalization to the cross-coupling reactions, allowing for the sequential and regiocontrolled introduction of substituents onto the aromatic ring, making this compound a highly valuable and versatile building block in organic synthesis.

Regioselectivity of Lithiation Adjacent to the Amide and Bromine Groups

The lithiation of this compound is a complex process governed by competing directing effects and reaction pathways. The primary competition exists between directed ortho-metalation (DoM) guided by the amide and methoxy (B1213986) groups, and bromine-lithium exchange.

The N,N-diisopropylamide group is a powerful directing metalation group (DMG) that effectively directs organolithium bases to deprotonate the adjacent ortho position (C-3). wikipedia.org This is due to the ability of the amide's heteroatoms to coordinate with the lithium cation, creating a complex-induced proximity effect that lowers the activation energy for deprotonation at the neighboring C-H bond. baranlab.org The methoxy group at C-5 also functions as a DoM group, though it is generally considered weaker than a tertiary amide. uwindsor.ca Its presence, however, would reinforce the acidity of the proton at C-6.

Simultaneously, the bromine atom at C-2 introduces the possibility of a lithium-halogen exchange reaction. For aryl bromides, this exchange is typically a very fast process, often occurring more rapidly than deprotonation, especially with alkyllithium reagents like n-BuLi or t-BuLi at low temperatures. uwindsor.caresearchgate.net

Therefore, the reaction of this compound with an organolithium reagent can lead to two primary aryllithium intermediates, as depicted in the table below. The ultimate regioselectivity is highly dependent on the specific organolithium reagent used, the solvent, temperature, and reaction time. For instance, sterically hindered lithium amide bases like lithium diisopropylamide (LDA) are often used to favor deprotonation over halogen exchange. nih.gov Conversely, two equivalents of t-BuLi are often employed to facilitate halogen-lithium exchange. uwindsor.ca

| Lithiation Pathway | Position of Lithiation | Key Influencing Factors | Resulting Intermediate |

| Directed ortho-Metalation (DoM) | C-3 (ortho to amide) | Strong directing effect of the N,N-diisopropylamide group. Use of lithium amide bases (e.g., LDA). | 2-Bromo-3-lithio-N,N-diisopropyl-5-methoxybenzamide |

| Lithium-Halogen Exchange | C-2 (position of bromine) | Rapid exchange kinetics with aryl bromides. Use of alkyllithium reagents (e.g., n-BuLi, t-BuLi). | 2-Lithio-N,N-diisopropyl-5-methoxybenzamide |

Ultimately, the precise control of lithiation regioselectivity is a significant synthetic challenge, as the conditions that favor DoM can sometimes also promote halogen exchange, potentially leading to mixtures of products. researchgate.netreddit.com

Electrophilic Quenching of Aryllithium Intermediates

Once formed, the aryllithium intermediates of this compound are potent nucleophiles that can react with a wide array of electrophiles to introduce new functional groups onto the aromatic ring. mt.com The nature of the product is contingent on which aryllithium intermediate was predominantly formed in the initial step.

The reaction outcome can, in some cases, be dependent on the electrophile used. mdpi.comnih.gov For example, quenching the reaction mixture with a proton source like H₂O or NH₄Cl would simply return the starting material (if DoM occurred) or the debrominated product (if halogen exchange occurred). However, a diverse range of carbon and heteroatom electrophiles can be employed to forge new bonds.

Below is a table summarizing potential reactions of the aryllithium intermediates with various classes of electrophiles.

| Electrophile Class | Specific Example | Expected Product from DoM Intermediate (at C-3) | Expected Product from Li-Br Exchange Intermediate (at C-2) |

| Alkyl Halides | Methyl Iodide (CH₃I) | 2-Bromo-N,N-diisopropyl-3-methyl-5-methoxybenzamide | N,N-diisopropyl-2-methyl-5-methoxybenzamide |

| Carbonyls | Benzaldehyde (PhCHO) | 2-Bromo-3-(hydroxy(phenyl)methyl)-N,N-diisopropyl-5-methoxybenzamide | 2-(hydroxy(phenyl)methyl)-N,N-diisopropyl-5-methoxybenzamide |

| Carbon Dioxide | CO₂ | 2-Bromo-N,N-diisopropyl-5-methoxyisophthalamic acid | 2-(diisopropylcarbamoyl)-4-methoxybenzoic acid |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | 2-Bromo-N,N-diisopropyl-5-methoxy-3-(trimethylsilyl)benzamide | N,N-diisopropyl-5-methoxy-2-(trimethylsilyl)benzamide |

| Boronic Esters | Trimethyl borate (B1201080) (B(OMe)₃) | (2-Bromo-3-(diisopropylcarbamoyl)-5-methoxyphenyl)boronic acid | (2-(diisopropylcarbamoyl)-4-methoxyphenyl)boronic acid |

The successful trapping of these intermediates provides a powerful method for creating highly substituted and functionalized benzamide (B126) derivatives. researchgate.net

Reactivity of the Amide Functionality

The N,N-diisopropylamide group is not merely a spectator or a directing group for lithiation; it possesses its own rich reactivity that can be harnessed for further molecular diversification.

Transformations of the Amide Group (e.g., reduction to amine, transamidation)

The amide bond, while generally robust, can undergo several important transformations.

Reduction to Amine: Tertiary amides can be effectively reduced to the corresponding tertiary amines. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). orgoreview.commasterorganicchemistry.com This reaction involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-), yielding 2-bromo-N,N-diisopropyl-5-methoxybenzylamine. Other reducing agents, such as dialkylboranes (e.g., 9-borabicyclo[3.3.1]nonane, 9-BBN), can also be employed, sometimes offering different selectivity profiles. scribd.comresearchgate.net Sterically hindered dialkylboranes may even reduce the amide to the corresponding aldehyde. researchgate.net

Transamidation: The exchange of the amine portion of an amide, known as transamidation, is a synthetically useful but often challenging equilibrium-driven process. nih.gov Direct transamidation of a tertiary amide like this compound would require harsh conditions or specific catalysts, such as certain transition metal complexes or Lewis acids, to facilitate the cleavage of the strong C-N bond and exchange the diisopropylamine moiety with another amine. nih.govresearchgate.net

Role as a Directing Group in C–H Activation Reactions

In addition to directed lithiation, the amide functionality is a premier directing group for transition metal-catalyzed C–H activation reactions. rsc.orgiitg.ac.in This strategy offers a more functional-group-tolerant and often more regioselective alternative to classical methods for functionalizing C-H bonds ortho to the amide. The general mechanism involves the coordination of the transition metal to the amide's carbonyl oxygen, followed by the formation of a metallacyclic intermediate via C-H bond cleavage. youtube.com

Rhodium(III) complexes are particularly effective catalysts for amide-directed C-H activation. nih.govsnnu.edu.cnnih.gov The catalytic cycle is generally believed to proceed through a concerted metalation-deprotonation pathway. youtube.com

The key steps in a typical Rh(III)-catalyzed reaction are:

Coordination: The benzamide substrate coordinates to the rhodium catalyst.

C-H Activation: An ortho C-H bond is cleaved to form a five-membered rhodacycle intermediate. This step is often turnover-limiting. nih.gov

Coupling Partner Coordination & Insertion: The coupling partner (e.g., an alkyne or alkene) coordinates to the rhodium center and inserts into the Rh-C bond.

Reductive Elimination/Product Release: The C-C or C-heteroatom bond is formed via reductive elimination, releasing the functionalized product.

Catalyst Regeneration: An oxidant (often a copper(II) salt) is typically required to regenerate the active Rh(III) catalyst. nih.gov

This pathway has been utilized for a variety of transformations, including the synthesis of isoquinolones through annulation with alkynes and the direct arylation or alkenylation of the ortho position. nih.govnih.govrsc.org

While rhodium is prominent, other transition metals are also widely used for amide-directed C-H functionalization.

Palladium: Palladium(II)-catalyzed C-H activation is one of the most extensively studied areas in this field. nih.govresearchgate.netnih.gov Similar to rhodium, the mechanism typically involves the formation of a palladacycle intermediate, which can then be intercepted by various coupling partners, including aryl halides, boronic acids, alkenes, and alkynes. researchgate.netmdpi.com These reactions often require an oxidant to regenerate the active Pd(II) catalyst. mdpi.com

Cobalt: Cobalt catalysts have emerged as a more economical alternative for such transformations. For instance, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been developed to synthesize 3-(imino)isoindolin-1-ones. mdpi.com The proposed mechanism involves oxidative addition of the Co(I) catalyst into the C-Br bond, followed by coordination and insertion steps to form the heterocyclic product. mdpi.com This highlights how the bromine atom can also participate directly in C-H activation manifolds with certain transition metals.

Reactivity of the Methoxy Substituent

The methoxy (-OCH₃) group is a key functional moiety in this compound, significantly influencing the molecule's electronic properties and reactivity.

Demethylation Reactions (e.g., using BBr₃)

Aryl methyl ethers are commonly cleaved to the corresponding phenols using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for this transformation. The reaction typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.

For this compound, the expected demethylation reaction with BBr₃ would yield 2-Bromo-5-hydroxy-N,N-diisopropylbenzamide. The general mechanism is as follows:

Coordination: The lone pair of electrons on the oxygen atom of the methoxy group attacks the electron-deficient boron atom of BBr₃, forming an oxonium ion intermediate.

Nucleophilic Attack: A bromide ion (Br⁻), either from another equivalent of BBr₃ or from the initial adduct, acts as a nucleophile and attacks the methyl group in an Sₙ2 fashion.

Bond Cleavage: The carbon-oxygen bond of the methyl group is cleaved, resulting in the formation of methyl bromide (CH₃Br) and a boron-containing intermediate.

Hydrolysis: Subsequent workup with water hydrolyzes the boron-oxygen bond to yield the final phenolic product, 2-Bromo-5-hydroxy-N,N-diisopropylbenzamide.

The efficiency of this reaction can be influenced by steric hindrance around the methoxy group and the presence of other Lewis basic sites in the molecule, such as the amide carbonyl oxygen. However, BBr₃ is generally a potent reagent for the demethylation of aryl methyl ethers.

Table 1: Predicted Products of Demethylation

| Starting Material | Reagent | Predicted Product | Byproduct |

| This compound | BBr₃ | 2-Bromo-5-hydroxy-N,N-diisopropylbenzamide | CH₃Br |

Influence on Aromatic Ring Reactivity

The methoxy group is a strong activating group in electrophilic aromatic substitution reactions. Through its resonance effect (+R), the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles.

In this compound, the methoxy group is located at the 5-position. It will therefore strongly activate the positions ortho and para to it, which are the 4- and 6-positions, and to a lesser extent, the 2-position (which is already substituted with a bromine atom). The inductive effect (-I) of the electronegative oxygen atom also plays a role, but the resonance effect is generally dominant for activating groups like methoxy.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzamide Ring

The benzamide ring in this compound is substituted with three groups: a bromine atom, an N,N-diisopropylcarboxamide group, and a methoxy group. The interplay of the electronic effects of these substituents will direct the regioselectivity of any further substitution reactions.

Methoxy Group (-OCH₃): As discussed, this is a strong activating, ortho-, para-directing group.

Bromo Group (-Br): Halogens are deactivating groups due to their strong inductive effect (-I), but they are ortho-, para-directing because of their resonance effect (+R).

N,N-diisopropylcarboxamide Group (-CON(i-Pr)₂): The amide group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group.

In an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the most activated positions on the ring. The powerful activating effect of the methoxy group will be the dominant directing influence. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group, which are the 4- and 6-positions. The 2-position is already blocked by the bromine atom. Between the 4- and 6-positions, steric hindrance from the adjacent N,N-diisopropylamide group might influence the final product distribution.

Nucleophilic aromatic substitution on an aryl halide is generally difficult and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, the bromine atom). In this compound, the methoxy group is an electron-donating group, which would disfavor nucleophilic aromatic substitution. Therefore, direct displacement of the bromine atom by a nucleophile is expected to be challenging under standard conditions.

Rearrangement Reactions Involving the Benzamide Moiety

There are no specific rearrangement reactions documented for this compound in the available literature. While various rearrangement reactions of amides are known in organic chemistry (e.g., Hofmann, Curtius, Lossen rearrangements), these typically require specific reagents and conditions to proceed and often involve the conversion of the amide to other functional groups. Without experimental data, any discussion of potential rearrangement reactions for this specific compound would be purely speculative.

Table 2: Summary of Predicted Reactivity

| Reaction Type | Predicted Outcome | Key Influencing Factors |

| Demethylation (with BBr₃) | Formation of 2-Bromo-5-hydroxy-N,N-diisopropylbenzamide | Strong Lewis acidity of BBr₃ |

| Electrophilic Aromatic Substitution | Substitution at the 4- and/or 6-positions | Strong activating and directing effect of the methoxy group |

| Nucleophilic Aromatic Substitution | Unlikely to occur under standard conditions | Electron-donating nature of the methoxy group deactivates the ring towards nucleophilic attack |

| Rearrangement Reactions | No specific rearrangements are predicted without further information on reaction conditions and reagents. | N/A |

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques

Fragmentation Pathway Analysis for Structural Confirmation:Without experimental mass spectrometry data, an analysis of the compound's fragmentation patterns under ionization, which serves to confirm its molecular structure, cannot be conducted.

Due to the absence of empirical data for 2-Bromo-N,N-diisopropyl-5-methoxybenzamide in the searched scientific literature, a fact-based article meeting the specific requirements of the prompt cannot be generated at this time.

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

No published IR spectrum for this compound is available. Therefore, a detailed analysis of its characteristic functional group frequencies based on experimental data cannot be provided.

X-ray Crystallography for Solid-State Molecular Structure Determination

There is no record of the crystal structure of this compound having been determined. As a result, information regarding its solid-state molecular structure, including details on single crystal growth, data collection and refinement, molecular conformation, and intermolecular interactions, is not available.

Single Crystal Growth Methods

No methods for growing single crystals of this compound have been reported.

Data Collection, Structure Solution, and Refinement Protocols

As no crystallographic study has been published, there are no data collection, structure solution, or refinement protocols to report for this compound.

Analysis of Molecular Conformation and Intermolecular Interactions

Without a determined crystal structure, an analysis of the molecular conformation and any potential intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound cannot be performed.

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation via Computational Modeling

Computational Kinetic Isotope Effect (KIE) Predictions:There is no literature available on the computational prediction of kinetic isotope effects for reactions involving 2-Bromo-N,N-diisopropyl-5-methoxybenzamide.

Future computational research on this compound would be necessary to generate the data required to populate these areas of study. Such research would provide valuable insights into the fundamental chemical and physical properties of this compound.

Rationalization of Regioselectivity and Stereoselectivity

In the absence of specific studies on this compound, any discussion on the regioselectivity and stereoselectivity of its reactions would be purely speculative. Generally, the electronic and steric effects of the substituents on the aromatic ring—the bromo, methoxy (B1213986), and diisopropylamido groups—would govern the outcome of its chemical transformations. For instance, in electrophilic aromatic substitution reactions, the interplay between the activating methoxy group and the deactivating but ortho-, para-directing bromo group, along with the sterically demanding diisopropylamido group, would be critical in determining the position of incoming electrophiles. Computational methods such as Density Functional Theory (DFT) could be used to model reaction pathways and transition states to predict the most likely regioisomers. Similarly, for reactions involving the amide functionality or potential chiral centers, computational analysis could elucidate the factors controlling stereoselectivity. However, no such specific analyses for this compound have been found in the reviewed literature.

Conformational Analysis and Dynamic Behavior

The conformational landscape and dynamic behavior of this compound are expected to be complex due to the presence of several rotatable bonds, particularly around the bulky N,N-diisopropylamide group.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a standard computational technique to explore the conformational space of a molecule. For this compound, PES scans would typically involve systematically rotating the dihedral angles associated with the C-N bond of the amide and the C-O bond of the methoxy group. This would help in identifying low-energy conformers and the energy barriers between them. The steric hindrance caused by the two isopropyl groups is expected to significantly influence the rotational barrier around the aryl-carbonyl bond and the geometry of the amide group. While this methodology is standard, specific PES data for the title compound is not available in published research.

Prediction and Validation of Spectroscopic Data

Computational chemistry is frequently used to predict spectroscopic data, which can then be compared with experimental results for validation.

For this compound, DFT calculations could be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects. Comparing the calculated spectra with experimentally obtained data is a powerful method for structural elucidation and confirmation. However, a search of the scientific literature did not yield any studies that present or compare theoretical and experimental spectroscopic data for this specific compound.

Below is a hypothetical table structure that would typically be used to present such comparative data if it were available.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | Data not available | Data not available |

| C-Br | Data not available | Data not available |

| C-OMe | Data not available | Data not available |

Table 2: Hypothetical Comparison of Predicted and Experimental IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | Data not available | Data not available |

| C-N stretch | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

Advanced Synthetic Applications and Derivatization Strategies

Utilization of 2-Bromo-N,N-diisopropyl-5-methoxybenzamide as a Versatile Building Block

There is currently no available scientific literature that describes the utilization of this compound in the following areas:

Development of Novel Synthetic Methodologies Employing this Compound as a Substrate

The development of new synthetic reactions or methodologies where this compound serves as a key substrate has not been reported. The potential for this compound to participate in cross-coupling reactions, directed ortho-metalation, or other transformations remains an area for future investigation.

Applications in Materials Science

Currently, there are no published studies on the application of this compound in materials science. Its potential as a monomer or precursor for the synthesis of functional polymers, organic electronics, or other advanced materials has not been explored.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-N,N-diisopropyl-5-methoxybenzamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves coupling 2-bromo-5-methoxybenzoic acid with diisopropylamine. A common method (adapted from related benzamide syntheses) includes activating the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by reaction with diisopropylamine in anhydrous dichloromethane under nitrogen . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Yield optimization may require controlled stoichiometry (1.2–1.5 equivalents of amine) and low-temperature reaction conditions (−10°C to 0°C) to minimize side reactions like over-alkylation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of diisopropyl groups (δ ~1.2–1.5 ppm for CH₃; δ ~3.5–4.0 ppm for CH) and methoxy substituents (δ ~3.8 ppm) .

- IR Spectroscopy : To verify amide C=O stretching (~1650–1680 cm⁻¹) and Br-C vibrations (~550–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular ion validation (expected [M+H]⁺ ~341.07 g/mol). Conflicting data (e.g., unexpected splitting in NMR) may arise from rotational isomers or impurities; recrystallization in ethanol/water or 2D NMR (COSY, HSQC) can resolve ambiguities .

Q. How does the choice of solvent and base affect the efficiency of amide bond formation in the synthesis of this compound?

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the amine, while bases like triethylamine or pyridine neutralize HCl generated during coupling. In a representative procedure, THF with LiOH in methanol/water (3:1 v/v) achieved >85% conversion, whereas non-polar solvents (toluene) led to incomplete reactions . Kinetic studies suggest that solvent polarity directly correlates with reaction rate due to improved ion-pair stabilization .

Advanced Research Questions

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound, and what challenges are associated with its crystal growth?

Single-crystal X-ray diffraction requires high-quality crystals, often grown via slow evaporation from ethanol or acetonitrile. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging intensity data to resolve torsional angles and confirm diisopropyl group geometry . Challenges include:

- Crystal twinning : Mitigated by optimizing supersaturation levels during crystallization.

- Disorder in flexible groups : Diisopropyl moieties may exhibit rotational disorder; constraints or isotropic displacement parameters (U_eq) are applied during refinement .

Q. In the context of structure-activity relationship (SAR) studies, how does the substitution pattern on the benzamide ring influence biological activity?

Comparative studies on benzamide derivatives (e.g., 3,5-dibromo analogs) reveal that bromine at position 2 enhances steric bulk, potentially interfering with target binding. Methoxy groups at position 5 improve solubility but may reduce membrane permeability. Assays against bacterial biofilms (e.g., Staphylococcus aureus) showed that bulkier N-substituents (diisopropyl vs. dimethyl) decrease activity by ~30%, suggesting a trade-off between lipophilicity and target engagement .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should control experiments be designed?

- Antibacterial assays : Use microbroth dilution (CLSI guidelines) with planktonic cells and biofilm biomass quantification (crystal violet staining). Include DMSO as a negative control and known inhibitors (e.g., ciprofloxacin) as positives .

- Enzyme inhibition assays : For target-specific studies (e.g., kinase inhibition), use fluorescence polarization or ADP-Glo™ kits. Normalize data to vehicle controls and validate with dose-response curves (IC₅₀ calculations) .

Q. What are the common impurities or by-products observed during synthesis, and how can they be identified and mitigated?

- Diisopropylamine over-alkylation : Detected via GC-MS as N,N,N-triisopropyl by-products. Mitigated by strict stoichiometric control and low-temperature conditions .

- Unreacted starting material : Identified by TLC (Rf ~0.3 in hexane/EtOAc 3:1) and removed via acid-base extraction (1M HCl wash) .

- Hydrolysis products : 2-Bromo-5-methoxybenzoic acid (HPLC retention time ~4.2 min) may form under humid conditions; store intermediates under nitrogen .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.